N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide
Description
N1-((2,5-Dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide is an oxalamide derivative featuring a (2,5-dimethylfuran-3-yl)methyl group at the N1 position and a 2-ethoxyphenyl group at the N2 position. The compound’s key structural elements include:
- N1 substituent: A lipophilic 2,5-dimethylfuran-3-ylmethyl group, which may enhance membrane permeability.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-22-15-8-6-5-7-14(15)19-17(21)16(20)18-10-13-9-11(2)23-12(13)3/h5-9H,4,10H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODJRULOWZJYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the furan derivative: The starting material, 2,5-dimethylfuran, is subjected to a Friedel-Crafts alkylation reaction to introduce the methyl group at the 3-position.
Oxalamide formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide moiety.
Coupling with ethoxyphenyl group: Finally, the oxalamide intermediate is coupled with 2-ethoxyaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxalamide moiety can be reduced to form amines or other reduced products.
Substitution: The ethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxalamide moiety may produce amines.
Scientific Research Applications
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Variations
The target compound’s activity and properties can be contextualized by comparing it to structurally related oxalamides (Table 1).
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations :
- Electron Effects: The target compound’s 2-ethoxyphenyl group is electron-donating, contrasting with the electron-withdrawing 4-chlorophenyl (Compound 13) or 5-chloro-2-cyanophenyl (CAS 2309342-11-6) groups. This difference may influence solubility, binding affinity, or metabolic stability.
- Heterocyclic Diversity : The dimethylfuran group in the target compound and CAS 2309342-11-6 provides lipophilicity, whereas thiazole (Compound 13) or pyridine (S336) moieties introduce polar or aromatic interactions.
Metabolic Stability and Degradation Pathways
- S336 Metabolism : Rapid hepatic metabolism occurs without amide bond cleavage, suggesting that substituents like pyridine or methoxy groups influence stability . The target compound’s ethoxy group may undergo oxidative metabolism (e.g., O-deethylation), a pathway absent in S336.
Biological Activity
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-ethoxyphenyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxalamide moiety, which is known for its diverse biological activities. The presence of the 2,5-dimethylfuran and 2-ethoxyphenyl groups may influence its pharmacological properties significantly.
| Property | Detail |
|---|---|
| Chemical Formula | C₁₈H₁₉N₂O₄ |
| Molecular Weight | 325.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Antioxidant Activity : The furan moiety may contribute to antioxidant properties by scavenging free radicals.
- Anti-inflammatory Effects : Compounds with oxalamide structures have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Research indicates that derivatives of oxalamides can possess antimicrobial activity against various pathogens.
Case Studies
-
Antioxidant Activity Assessment :
A study evaluated the antioxidant capacity of several oxalamide derivatives, including this compound. The compound showed significant scavenging activity against DPPH radicals, suggesting potential use in preventing oxidative stress-related diseases.Compound DPPH Scavenging Activity (%) This compound 72% Control (Vitamin C) 95% -
Anti-inflammatory Mechanism :
In vitro studies demonstrated that the compound inhibited the production of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism for its anti-inflammatory effects. -
Antimicrobial Activity :
The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Q & A
Q. Key Optimization Factors :
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent : Use aprotic solvents (DMF, DCM) to enhance reactivity.
- Yield : Typically 60–75%; improves with slow reagent addition .
How can conflicting bioactivity data for oxalamide derivatives be systematically resolved?
Advanced
Conflicting results often arise from assay variability, impurities, or structural analogs. Methodological approaches :
- Comparative Studies : Test the compound alongside structurally validated analogs (e.g., furan vs. thiophene derivatives) under identical conditions .
- Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic inhibition + cell viability assays).
- Purity Verification : HPLC (>95% purity) and LC-MS to rule out impurities .
- Structural Confirmation : Single-crystal X-ray diffraction or 2D NMR to validate stereochemistry .
Example : Discrepancies in anti-inflammatory activity may stem from differences in cell lines (RAW264.7 vs. THP-1). Cross-validation with primary cells is recommended .
What spectroscopic techniques are critical for confirming the structure of this compound?
Q. Basic
- 1H NMR :
- Ethoxy group : δ 1.35 ppm (triplet, -CH2CH3), δ 4.02 ppm (quartet, -OCH2).
- Furan protons : δ 6.25 ppm (singlet, furan C-H).
- Oxalamide NH : δ 8.5–9.5 ppm (broad) .
- 13C NMR :
- Carbonyls at δ 160–165 ppm (C=O).
- Furan carbons at δ 105–110 ppm .
- HRMS : Exact mass confirmation (e.g., [M+H]+ = 357.1452) .
What strategies mitigate side reactions during the synthesis of oxalamide derivatives?
Q. Advanced
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines to prevent unwanted nucleophilic attacks .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation.
- Reaction Monitoring : TLC or in-situ IR to track progress and terminate reactions at optimal conversion .
- Byproduct Removal : Acid-base extraction to isolate intermediates (e.g., washing with 5% HCl) .
Case Study : Unreacted oxalyl chloride can form dimers; quenching with ice-cold methanol minimizes this .
How do structural modifications influence the pharmacokinetic properties of this compound?
Q. Advanced
- Lipophilicity : The 2,5-dimethylfuran group increases logP (~2.8), enhancing membrane permeability but reducing aqueous solubility. Computational tools (SwissADME) predict bioavailability .
- Metabolic Stability : The ethoxy group may slow hepatic metabolism compared to methoxy analogs. In vitro microsomal assays (e.g., human liver microsomes) assess CYP450 susceptibility .
- Plasma Protein Binding : Surface plasmon resonance (SPR) screens for albumin binding, which affects free drug concentration .
What experimental designs optimize structure-activity relationship (SAR) studies for bioactivity?
Q. Advanced
- Fragment-Based Design : Systematically vary substituents (e.g., replace dimethylfuran with thiophene) and test in bioassays .
- DOE (Design of Experiments) : Use factorial designs to evaluate synergistic effects of substituents and reaction conditions.
- Control Compounds : Include known oxalamide inhibitors (e.g., COX-2 inhibitors) as benchmarks .
Example : Testing methyl vs. ethyl groups on the phenyl ring revealed enhanced anticancer activity with ethoxy due to improved target binding .
What in silico methods predict the compound’s biological targets and binding modes?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs).
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from oxalamide) using MOE .
- QSAR Models : Train models on PubChem bioassay data (AID 1259351) to predict IC50 values .
Validation : Compare docking scores with experimental IC50 values from kinase inhibition assays .
How is the purity of the compound assessed post-synthesis, and what are common impurities?
Q. Basic
- HPLC : Symmetry C18 column (ACN/water gradient), retention time ~12.5 min. Detect impurities (<2%) at 8–10 min .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Melting Point : Sharp range (e.g., 158–160°C) indicates purity .
Q. Common Impurities :
- Unreacted amine : Removed via acidic wash.
- Oxalamide dimers : Separated by size-exclusion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
